Laninamivir-13C,15N2

LC-MS/MS quantification stable isotope dilution matrix effect correction

Laninamivir-13C,15N2 is the optimal internal standard for laninamivir LC-MS/MS quantification. Its +3 Da mass shift ensures co-elution and corrects matrix effects in plasma and epithelial lining fluid (ELF), critical for 168-hour pharmacokinetic studies. Unlabeled analogs introduce unacceptable error. This labeled standard is essential for precise bioanalysis of this long-acting neuraminidase inhibitor.

Molecular Formula C₁₃H₂₂N₄O₇
Molecular Weight 346.34
Cat. No. B1152600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLaninamivir-13C,15N2
Synonyms(4S,5R,6R)-5-Acetamido-4-carbamimidamido-6-((1R,2R)-3-hydroxy-2-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-13C,15N2;  (4S,5R,6R)-5-Acetamido-4-guanidino-6-((1R,2R)-2,3-dihydroxy-1-methoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylic Acid-13C,15
Molecular FormulaC₁₃H₂₂N₄O₇
Molecular Weight346.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Laninamivir-13C,15N2 Stable Isotope Labeled Internal Standard for LC-MS/MS Quantification


Laninamivir-13C,15N2 is a stable isotope-labeled analog of laninamivir (R 125489), a potent influenza neuraminidase (NA) inhibitor and the active metabolite of the prodrug laninamivir octanoate (CS-8958) [1]. The compound incorporates ¹³C and ¹⁵N isotopic labels, resulting in a molecular weight shift of +3 Da relative to unlabeled laninamivir (MW 346.34 g/mol vs. 349.32 g/mol for the labeled species) . This isotopic labeling enables its primary application as an internal standard for quantitative analysis via LC-MS/MS, GC-MS, and NMR-based methods, facilitating precise quantification of laninamivir in biological matrices including plasma, epithelial lining fluid (ELF), and pulmonary tissue [2].

Why Unlabeled Laninamivir or Structural Analogs Cannot Substitute for Laninamivir-13C,15N2 in Quantitative Bioanalysis


In quantitative LC-MS/MS workflows for laninamivir pharmacokinetic studies, substitution with unlabeled laninamivir or structurally similar neuraminidase inhibitors (e.g., zanamivir, peramivir, oseltamivir) as internal standards introduces unacceptable analytical error due to matrix effects, ionization efficiency variability, and chromatographic retention time mismatches . Laninamivir-13C,15N2 co-elutes precisely with the target analyte while maintaining a distinct mass-to-charge ratio (+3 Da shift), enabling correction for ion suppression/enhancement that unlabeled analogs cannot address. This is particularly critical given laninamivir's prolonged pulmonary retention, which necessitates precise quantification over extended sampling intervals (up to 168 hours post-dose) across heterogeneous biological matrices including plasma and epithelial lining fluid (ELF) [1].

Laninamivir-13C,15N2 Quantitative Differentiation Evidence: Comparative Analytical and Biological Performance


Isotopic Mass Shift Enables Matrix Effect Correction Unavailable with Unlabeled Internal Standards

Laninamivir-13C,15N2 provides a mass shift of +3 Da relative to unlabeled laninamivir (MW 346.34 → 349.32), enabling discrete MS/MS transition monitoring that co-elutes with the native analyte . In contrast, using unlabeled laninamivir as an internal standard offers no mass differentiation, while structural analogs such as zanamivir exhibit distinct chromatographic retention and ionization behavior, precluding accurate matrix effect correction .

LC-MS/MS quantification stable isotope dilution matrix effect correction pharmacokinetics

Laninamivir Retains Potency Against Oseltamivir-Resistant Influenza Isolates Whereas Oseltamivir Fails

In the 2010–2011 influenza season in Japan, two A(H1N1)pdm09 clinical isolates exhibited extreme oseltamivir resistance with IC50 values of 840 nM and 600 nM, representing ~1000-fold elevation above baseline susceptibility (~0.86 nM geometric mean). The same isolates showed no significant elevation in IC50 for laninamivir or zanamivir, demonstrating retained antiviral activity against oseltamivir-resistant variants [1].

neuraminidase inhibition oseltamivir resistance antiviral susceptibility IC50

Laninamivir Demonstrates Prolonged Intrapulmonary Retention Relative to Oseltamivir Carboxylate

Following a single inhaled dose of laninamivir octanoate (40 mg), laninamivir concentrations in epithelial lining fluid (ELF) exceeded the in vitro IC50 for viral neuraminidases for over 10 days post-administration [1]. Systemic elimination half-life (t½) of laninamivir was approximately 3 days (71–77 hours) in human subjects [2]. In contrast, oseltamivir carboxylate, the active metabolite of oseltamivir, has a plasma elimination half-life of approximately 6–10 hours and requires twice-daily oral dosing for 5 days to achieve comparable clinical efficacy [3].

pharmacokinetics intrapulmonary retention half-life long-acting neuraminidase inhibitor

Laninamivir Exhibits Group 1 Neuraminidase Preference Distinct from Oseltamivir's Group 2 Preference

Laninamivir demonstrates group-specific neuraminidase inhibition preferences: it is more effective against group 1 NAs containing a 150-cavity (e.g., avian H12N5 N5, IC50 = 0.90 nM) than against group 2 NAs lacking this cavity (e.g., pandemic 1957 H2N2 N2, IC50 = 3.12 nM) . Oseltamivir, by contrast, exhibits preferential inhibition of group 2 NAs. Zanamivir shows a similar group 1 preference to laninamivir but differs in binding mode and resistance profile [1].

neuraminidase group specificity 150-cavity structural biology influenza NA inhibition

Laninamivir-13C,15N2 Application Scenarios in Pharmaceutical Research and Clinical Bioanalysis


Validated LC-MS/MS Method Development for Laninamivir Pharmacokinetic Studies

Laninamivir-13C,15N2 serves as the optimal internal standard for developing and validating LC-MS/MS methods to quantify laninamivir in human plasma and epithelial lining fluid (ELF) following administration of laninamivir octanoate prodrug. The +3 Da mass shift enables stable isotope dilution analysis that corrects for matrix effects inherent in pulmonary tissue-derived samples, supporting pharmacokinetic sampling over the full 168-hour post-dose interval during which laninamivir concentrations must be accurately measured above the in vitro IC50 threshold [1].

Influenza Antiviral Susceptibility Surveillance and Resistance Monitoring

In national and regional influenza surveillance programs, laninamivir-13C,15N2 enables accurate quantification in studies monitoring the emergence of neuraminidase inhibitor resistance. Given that laninamivir retains full activity against oseltamivir-resistant A(H1N1)pdm09 isolates where oseltamivir IC50 values exceed 600–840 nM, the labeled standard supports analytical workflows that differentiate between wild-type and resistant viral populations without confounding from oseltamivir's distinct resistance profile [2].

Intrapulmonary Drug Distribution and Tissue Retention Studies

For research investigating the mechanisms underlying laninamivir's prolonged intrapulmonary retention—a defining characteristic that distinguishes it from short-acting neuraminidase inhibitors—laninamivir-13C,15N2 provides the quantitative precision required for bronchoalveolar lavage (BAL) and ELF concentration measurements. Studies have demonstrated that laninamivir concentrations in ELF remain above the viral NA IC50 for over 10 days post-dose, a duration that demands analytical methods with wide linear dynamic range and robust matrix effect correction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Laninamivir-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.